3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one
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Overview
Description
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one can be achieved through a multi-step process involving the coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method is advantageous as it avoids the use of transition metals, making it more environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely involve optimization of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one
- 3-Hydroxy-1-[3-(4-methoxyphenoxy)propyl]-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
Uniqueness
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-15-5-10-20-19(13-15)22(26,14-16(2)24)21(25)23(20)11-4-12-28-18-8-6-17(27-3)7-9-18/h5-10,13,26H,4,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJULNTYFTKHBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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